4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-[4-(trifluoromethoxy)benzyl]-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione
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Description
4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-[4-(trifluoromethoxy)benzyl]-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione is a useful research compound. Its molecular formula is C20H19F3N4O4 and its molecular weight is 436.391. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
- 1,2,4-Oxadiazole derivatives, including those similar to the specified compound, have been synthesized and characterized for various applications. For instance, Mahmoud et al. (2012) described the synthesis and spectral characterization of phthalazinone derivatives, emphasizing the importance of such compounds in the development of new chemical entities with diverse applications (Mahmoud, Abou-Elmagd, Derbala, & Hekal, 2012).
Biological and Anti-protozoal Activity
- Dürüst et al. (2012) highlighted the synthesis of novel oxadiazolyl pyrrolo triazole diones with significant anti-protozoal and anti-cancer properties (Dürüst, Karakuş, Kaiser, & Taşdemir, 2012).
Antimicrobial Applications
- Ayyash et al. (2021) synthesized new derivatives of oxadiazoles and reported good to excellent results in antimicrobial activities (Ayyash, Juwair, Najeeb, & Jasim, 2021).
Effective Synthesis Methods
- Tkachuk et al. (2020) developed an effective method for synthesizing compounds including oxadiazol-3-yl benzoic acid, which is structurally related to the compound of interest (Tkachuk, Lyubchuk, Tkachuk, & Hordiyenko, 2020).
Applications in Fluorescent Chemosensors
- Zhang et al. (2020) developed 1,8-naphthalimide derivatives, including oxadiazole moieties, for efficient reversible colorimetric and fluorescent chemosensor applications (Zhang, Zhang, Ding, & Gao, 2020).
Properties
IUPAC Name |
4-(5-methyl-1,2,4-oxadiazol-3-yl)-2-[[4-(trifluoromethoxy)phenyl]methyl]-6,7,8,9-tetrahydro-5H-pyrimido[1,6-a]azepine-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N4O4/c1-12-24-17(25-31-12)16-15-5-3-2-4-10-26(15)19(29)27(18(16)28)11-13-6-8-14(9-7-13)30-20(21,22)23/h6-9H,2-5,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHDDDLOUMILPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=C3CCCCCN3C(=O)N(C2=O)CC4=CC=C(C=C4)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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